2-Amino-5-bromobenzenesulphonic acid
Description
2-Amino-5-bromobenzenesulphonic acid is a sulfonic acid derivative featuring an amino group at position 2 and a bromine substituent at position 5 on the benzene ring. This compound is notable for its strong electron-withdrawing sulfonic acid group (-SO₃H), which enhances its acidity and solubility in polar solvents. The bromine atom introduces steric and electronic effects, influencing reactivity in substitution reactions and applications in pharmaceuticals, dyes, or agrochemical intermediates .
Properties
CAS No. |
1576-59-6 |
|---|---|
Molecular Formula |
C6H6BrNO3S |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-amino-5-bromobenzenesulfonic acid |
InChI |
InChI=1S/C6H6BrNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
ISDHKUXEPQGCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 2-amino-5-bromobenzenesulphonic acid, differing in substituent type, position, or functional groups. These variations significantly alter their physicochemical properties and applications.
Halogen-Substituted Analogs
2-Amino-5-chlorobenzenesulphonic Acid
- Structure : Chlorine replaces bromine at position 3.
- Properties : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine. However, its lower electronegativity weakens electron-withdrawing effects, slightly reducing acidity (pKa ~0.5 higher than bromo analog).
- Applications : Used in azo dye synthesis due to efficient coupling reactions .
2-Amino-4-chloro-5-methylbenzenesulfonic Acid (CAS 88-51-7)
Functional Group Variants
5-Acetamido-2-aminobenzenesulfonic Acid (CAS 96-78-6)
- Structure : Acetamido group (-NHCOCH₃) at position 5.
- Properties: The acetylated amino group reduces nucleophilicity, enhancing stability under acidic conditions. Lower acidity (pKa ~2.3) compared to the bromo analog.
- Applications : Used in protein modification and biochemical assays .
2-(4-Aminoaniline)-5-nitrobenzenesulphonic Acid
- Structure: Nitro group (-NO₂) at position 5 and an additional aminoaniline moiety.
- Properties : The nitro group strongly withdraws electrons, increasing sulfonic acid acidity (pKa ~-1.2) and making the compound highly reactive in electrophilic substitutions.
- Applications : Precursor for explosives and corrosion inhibitors .
Substituent Position and Steric Effects
5-Amino-2-phenylbenzenesulfonic Acid (CAS 340700-78-9)
- Structure : Phenyl group at position 2.
- Properties : The bulky phenyl group introduces steric hindrance, reducing solubility in water but enhancing thermal stability.
- Applications : Polymer stabilizer and UV absorber .
2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic Acid (CAS 68214-75-5)
Comparative Data Table
Key Findings and Implications
- Electron-withdrawing groups (e.g., -NO₂, -Br) increase sulfonic acid acidity, enhancing reactivity in electrophilic substitutions.
- Steric bulk (e.g., phenyl, methyl groups) reduces solubility but improves thermal stability for industrial applications.
- Substituent position directs regioselectivity in synthesis; for example, methyl or chlorine at position 4 alters reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
